2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid
Description
2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid is a versatile chemical compound. It is also known by its systematic name, 1,2-Benzenedicarboxylic acid, 1-[2-(2-carboxybenzoyl)hydrazide] .
Molecular Structure Analysis
The molecular formula of this compound is C16H12N2O6 . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.27600 . It has a density of 1.471g/cm3 . The boiling point is 717.7ºC at 760 mmHg . The melting point is not available . The flash point is 387.8ºC .Scientific Research Applications
Hunsdiecker-Type Bromodecarboxylation
Carboxylic acids, including benzoic acid derivatives, undergo bromodecarboxylation in moderate to good yields when reacted with iodosobenzene diacetate and bromine under irradiation. This reaction is significant for the synthesis of brominated organic compounds, showcasing the applicability of benzoic acid derivatives in synthetic organic chemistry (Camps et al., 2000).
Benzoic Acid in Foods and Additives
Benzoic acid and its derivatives are naturally occurring in plant and animal tissues and are used extensively as preservatives and flavoring agents in food and cosmetic products. Their widespread use raises public health concerns due to potential high human exposure (del Olmo et al., 2017).
Oxidative Coupling of Carboxylic Acids
2-Amino- and 2-hydroxybenzoic acids can efficiently couple with internal alkynes in the presence of a rhodium/copper catalyst system under air, leading to the formation of 8-substituted isocoumarin derivatives. Such derivatives have applications in materials science, particularly due to their solid-state fluorescence properties (Shimizu et al., 2009).
Thermodynamic Analysis on Modified Surfaces
The study of 4-carboxyphenyl groups attached to graphite or glassy carbon surfaces revealed significant deviations in pKa values compared to benzoic acid in solution. These findings have implications for the design of sensor interfaces and the understanding of surface chemistry (Abiman et al., 2007).
Synthesis of Carbamoyl Glycose Substituted Acids
The synthesis and characterization of carbamoyl glycose substituted acrylic acid and benzoic acid-RE (rare-earth) coordination complexes illustrate the potential of these compounds in material science, particularly in the creation of new materials with unique properties (Jiang Tao, 2012).
properties
IUPAC Name |
2-[[(2-carboxybenzoyl)amino]carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-13(9-5-1-3-7-11(9)15(21)22)17-18-14(20)10-6-2-4-8-12(10)16(23)24/h1-8H,(H,17,19)(H,18,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGZWWZBBQCOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196024 | |
Record name | 2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid | |
CAS RN |
4404-90-4 | |
Record name | 2-(((2-Carboxybenzoyl)amino)carbamoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC157337 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(2-Carboxybenzoyl)amino]carbamoyl]benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MD69MY6LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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